molecular formula C40H37N3O10S B12398518 Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH

Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH

Cat. No.: B12398518
M. Wt: 751.8 g/mol
InChI Key: RMCMELVMNFUWTF-HEVIKAOCSA-N
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Description

Fmoc-γ-Glu-Cys(Fmoc)(Fmoc)-Gly-OH is a multifunctional peptide derivative extensively used in solid-phase peptide synthesis (SPPS) under Fmoc chemistry. This compound features three Fmoc (9-fluorenylmethoxycarbonyl) protecting groups: one on the γ-glutamic acid (γ-Glu) α-amino group and two on the cysteine (Cys) side chain thiol groups. The Fmoc groups provide orthogonality during SPPS, enabling selective deprotection under mild basic conditions (e.g., piperidine) while retaining acid-labile side-chain protections like Trt (trityl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) . The γ-Glu residue introduces a branching point, enhancing structural complexity for applications in drug delivery, nanomaterials, and bioactive peptide synthesis .

Properties

Molecular Formula

C40H37N3O10S

Molecular Weight

751.8 g/mol

IUPAC Name

(2S)-5-[[(2R)-1-(carboxymethylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

InChI

InChI=1S/C40H37N3O10S/c44-35(18-17-33(38(48)49)43-39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)42-34(37(47)41-19-36(45)46)22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,41,47)(H,42,44)(H,43,50)(H,45,46)(H,48,49)/t33-,34-/m0/s1

InChI Key

RMCMELVMNFUWTF-HEVIKAOCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N[C@@H](CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of protected amino acids. Each amino acid is added in a protected form, and the Fmoc group is removed using a base such as piperidine to reveal the free amino group for the next coupling step. The final product is cleaved from the solid support and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH is primarily related to its role in peptide synthesis. The Fmoc protecting groups prevent unwanted side reactions during the assembly of the peptide chain. The cysteine residue can form disulfide bonds, which are crucial for the structural stability of peptides and proteins. The glutamic acid and glycine residues contribute to the overall structure and function of the synthesized peptide.

Comparison with Similar Compounds

(a) Fmoc-Gly-OH

  • Structure : Single Fmoc-protected glycine.
  • Applications: Used as a model compound for quantifying Fmoc loading on nanomaterials (e.g., TiO₂@SiO₂ core-shell structures). UV-vis spectroscopy reveals Fmoc-Gly-OH exhibits molar absorption coefficients of ε = 5800–8021 dm³·mol⁻¹·cm⁻¹ at 289–301 nm, enabling precise quantification of amino group density (6–9 µmol/g) on functionalized surfaces .
  • Comparison : Unlike Fmoc-γ-Glu-Cys(Fmoc)(Fmoc)-Gly-OH, Fmoc-Gly-OH lacks branching and multiple protection sites, limiting its utility in complex peptide architectures.

(b) Fmoc-(Dcpm)-Gly-OH

  • Structure : Glycine with Fmoc and dicyclopropylmethyl (Dcpm) protecting groups.
  • Applications : Enhances coupling efficiency in "difficult sequences" (e.g., prion peptide 106–126). Using HATU as a coupling reagent, Fmoc-(Dcpm)-Gly-OH achieves 41% crude yield and 89% purity in SPPS, outperforming standard Fmoc-Gly-OH in preventing deletion sequences .
  • Comparison : The Dcpm group reduces steric hindrance compared to dual Fmoc protection on cysteine in Fmoc-γ-Glu-Cys(Fmoc)(Fmoc)-Gly-OH, but the latter’s multiple Fmoc groups enable higher orthogonality in multi-step syntheses.

(c) Fmoc-Gly-Gly-OH

  • Structure : Dipeptide with Fmoc protection on the N-terminal glycine.
  • Properties: Molecular weight 354.36 g/mol, CAS 35665-38-3. Used in encoded combinatorial chemistry for monitoring amino acid incorporation via quantitative Fmoc analysis .
  • Comparison : Fmoc-Gly-Gly-OH lacks thiol protection and γ-glutamyl branching, making it unsuitable for disulfide-rich or branched peptide synthesis.

Performance Metrics

Compound Fmoc Groups Key Applications Coupling Efficiency Solubility in SPPS Solvents Reference
Fmoc-γ-Glu-Cys(Fmoc)(Fmoc)-Gly-OH 3 Branched peptides, drug delivery Moderate¹ Low (DCM/DMF)²
Fmoc-Gly-OH 1 Nanomaterial functionalization High High
Fmoc-(Dcpm)-Gly-OH 1 Difficult sequence synthesis Very High Moderate
Fmoc-Gly-Gly-OH 1 Combinatorial libraries High High

¹ Steric hindrance from dual Fmoc on Cys reduces coupling speed.
² Low solubility necessitates optimized solvent systems (e.g., DMA/DCM mixtures) .

Research Findings and Innovations

  • Nanomaterial Functionalization: Fmoc-γ-Glu-Cys(Fmoc)(Fmoc)-Gly-OH enables precise control over amino group density (6–9 µmol/g) on TiO₂@SiO₂ core-shell structures, validated by UV-vis and XPS .
  • Drug Delivery : Self-assembling hydrogels incorporating Fmoc-γ-Glu-Cys(Fmoc)(Fmoc)-Gly-OH exhibit pH-responsive release profiles, protecting labile bioactive compounds (e.g., lactase) with 85% activity retention in simulated gastrointestinal conditions .
  • Peptide Therapeutics : In insulin lispro synthesis, γ-Glu branching facilitates native chemical ligation (NCL) of peptide-thioester segments, achieving disulfide pairing fidelity confirmed by X-ray crystallography .

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